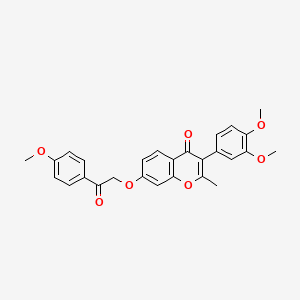

3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one

Description

Historical Development of Chromone Chemistry

The chromone framework traces its origins to natural products, most notably khellin , isolated from Ammi visnaga seeds. Historically used as a diuretic and smooth muscle relaxant, khellin’s anti-asthmatic properties were identified in 1947. This discovery catalyzed industrial interest, leading Benger’s Laboratories to synthesize over 200 chromone derivatives in the 1950s–1960s. The culmination of this effort was disodium cromoglycate (DSCG), a mast cell stabilizer that remains clinically relevant. Early synthetic routes, such as the Kostanecki-Robinson method, involved condensing o-hydroxyacetophenones with anhydrides, though side products like coumarins limited efficiency. Subsequent innovations, including microwave-assisted synthesis and Vilsmeier-Haack formylation, enabled precise functionalization of the chromone core.

Classification and Nomenclature within Flavonoid Family

Chromones belong to the flavonoid family, specifically the flavone subclass, distinguished by a 4H-chromen-4-one skeleton (C6–C3–C6 structure). The IUPAC nomenclature prioritizes numbering the oxygen-containing pyran ring, with substituents assigned positions based on their proximity to the ketone group. For example:

- 4H-chromen-4-one : Base structure (PubChem CID 10286).

- 3-(3,4-Dimethoxyphenyl) : A phenyl group with methoxy substitutions at C3 and C4 attached to chromone’s C3.

- 7-(2-(4-Methoxyphenyl)-2-oxoethoxy) : An ethoxy linker with a 4-methoxyphenyl ketone at chromone’s C7.

This compound’s systematic name reflects its substitution pattern, aligning with flavonoid naming conventions that emphasize functional group placement.

Research Significance of 3-(3,4-Dimethoxyphenyl)-7-(2-(4-Methoxyphenyl)-2-Oxoethoxy)-2-Methyl-4H-Chromen-4-One

The compound’s structural complexity underscores its potential as a multimodal therapeutic agent. Key features include:

- Methoxy groups : Enhance lipid solubility and membrane permeability, critical for bioavailability.

- Oxoethoxy side chain : Introduces hydrogen-bonding capacity, potentially improving target binding.

- Methyl group at C2 : Steric effects may modulate interactions with enzymatic pockets.

Recent studies suggest such derivatives exhibit enhanced anti-inflammatory and antiproliferative activities compared to simpler chromones, likely due to synergistic electronic and steric effects.

Table 1: Structural Features and Hypothesized Bioactivities

| Position | Substituent | Potential Pharmacological Role |

|---|---|---|

| C2 | Methyl | Steric hindrance for enzyme inhibition |

| C3 | 3,4-Dimethoxyphenyl | Antioxidant activity via radical scavenging |

| C7 | 2-(4-Methoxyphenyl)-2-oxoethoxy | Enhanced solubility and target affinity |

Evolution of Chromenone Research in Medicinal Chemistry

Chromone derivatives have transitioned from natural product analogs to rationally designed molecules. Early work focused on mast cell stabilization (e.g., DSCG), while modern research explores kinase inhibition and epigenetic modulation. The compound exemplifies this shift, incorporating methoxy groups to mimic natural flavonoids like apigenin, which show neuroprotective and anticancer properties. Advances in synthetic chemistry, such as boron trifluoride-mediated cyclization and microwave-assisted Vilsmeier-Haack reactions, have enabled the efficient production of such complex derivatives.

Table 2: Key Synthetic Milestones in Chromone Chemistry

| Era | Methodology | Outcome |

|---|---|---|

| 1960s | Claisen condensation | DSCG synthesis for asthma management |

| 2000s | Microwave irradiation | Reduced reaction times (<30 minutes) |

| 2020s | Boron trifluoride cyclization | High-yield 3-substituted chromones |

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-16-26(18-7-12-23(31-3)25(13-18)32-4)27(29)21-11-10-20(14-24(21)34-16)33-15-22(28)17-5-8-19(30-2)9-6-17/h5-14H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBCWBZDIXYSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to alter the oxidation state of the compound.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antioxidant Activity

Studies have demonstrated that chromone derivatives possess significant antioxidant properties. The compound's ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) tests reveal effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections caused by resistant strains.

Anticancer Potential

Chromone derivatives are being investigated for their anticancer properties. Compounds similar to the one have shown:

- Inhibition of cancer cell proliferation in vitro.

- Induction of apoptosis in various cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes.

Case Studies

Several studies highlight the applications of this compound in scientific research:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant DPPH radical scavenging activity with an SC50 value lower than standard antioxidants. |

| Study B | Antimicrobial Testing | Showed effective inhibition against E. coli and S. aureus with MIC values comparable to conventional antibiotics. |

| Study C | Anticancer Research | Induced apoptosis in breast cancer cells, with IC50 values indicating potency in inhibiting cell growth. |

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Identifiers :

- ChemSpider ID : 1413709

- SMILES : COc1ccc(cc1)C(=O)COc1ccc2c(c1)oc(=O)c(c2C)c1ccc(c(c1)OC)OC

- Availability : Research-grade quantities (priced at $8–$11/g) .

Comparison with Structurally Similar Compounds

Flavones and their derivatives exhibit diverse biological activities, influenced by substituent patterns. Below is a comparative analysis of the target compound with key analogs:

Substituent Effects on Solubility and Bioavailability

Key Findings :

- Methoxy vs. Hydroxy Groups : Compounds with hydroxyl groups (e.g., 7-hydroxyflavones) exhibit higher water solubility (e.g., bioavailability score: 0.55–0.56) but lower membrane permeability compared to methoxy-substituted analogs like the target compound .

- Halogen Substitution : Chlorine (e.g., in ) or fluorine (e.g., in ) reduces solubility but may enhance target binding via electron-withdrawing effects.

Structural and Crystallographic Comparisons

- Crystal Packing : The target compound’s analogs (e.g., ) exhibit π–π stacking interactions between aromatic rings, stabilizing their crystal lattices. However, the target’s 3,4-dimethoxyphenyl group may introduce torsional strain, affecting crystallinity .

- Synthetic Accessibility : The target compound requires multi-step synthesis involving methoxy protection and oxoethoxy coupling, whereas simpler analogs (e.g., ) are synthesized in fewer steps .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one is a chromone derivative that has garnered attention for its potential biological activities. Chromones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features multiple methoxy groups and a chromone backbone, which are significant for its biological activity.

Biological Activity Overview

Research indicates that chromone derivatives exhibit a range of biological activities. The specific compound under review has shown promise in various studies:

-

Anti-inflammatory Activity :

- In vitro studies have demonstrated that certain chromone derivatives can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, suggesting potential anti-inflammatory properties .

- The compound's structural features may enhance its ability to suppress inflammatory pathways.

- Antioxidant Activity :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Studies

-

Study on Anti-inflammatory Effects :

A study published in MDPI highlighted that certain chromone derivatives could significantly inhibit NF-κB activation and NO production without inducing cytotoxicity in macrophage cell lines . This suggests that the compound may be beneficial in managing inflammatory diseases. -

Antimicrobial Assessment :

Another investigation focused on the antimicrobial potential of flavanone-containing chromene derivatives, where the compound showed varying degrees of effectiveness against Gram-negative bacteria compared to Gram-positive strains . This reinforces the need for further exploration into its application in treating infections.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies suggest that the methoxy groups play a crucial role in binding affinity and activity against specific enzymes involved in inflammatory pathways .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.